

Application Notes and Protocols: Streptolysin O-Based Delivery of Antibodies into Cells

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Streptolysin O

Cat. No.: B094021

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Streptolysin O (SLO), a pore-forming toxin produced by *Streptococcus pyogenes*, has emerged as a powerful tool for the delivery of macromolecules, including antibodies, into the cytoplasm of living cells. This technique offers a transient and reversible permeabilization of the cell membrane, allowing for the introduction of functional antibodies to study intracellular signaling pathways, protein function, and for the development of novel therapeutic strategies.

The mechanism of SLO action involves its binding to cholesterol-rich domains in the plasma membrane. Upon binding, SLO monomers oligomerize to form large pores, with diameters reportedly up to 30 nm.^[1] This pore size is sufficient to allow the passage of molecules up to 150 kDa, which includes full-length antibodies.^[1] A key advantage of the SLO-based delivery system is that the pores can be resealed by the cell's own repair mechanisms, often triggered by the presence of calcium, allowing for the recovery of viable and functional cells post-delivery.^[2] This method provides a significant advantage over other delivery techniques like electroporation or microinjection, as it is less harsh on the cells and can be applied to a large population of cells simultaneously.^[3]

These application notes provide detailed protocols for the delivery of antibodies into both adherent and suspension cells using **Streptolysin O**. Included are methods for optimizing permeabilization conditions, quantitative data on efficiency and viability, and examples of how this technique can be applied to study cellular signaling pathways.

Data Presentation

The efficiency of **Streptolysin O** (SLO)-mediated antibody delivery is dependent on several factors, most notably the concentration of SLO and the cell type. The following tables summarize quantitative data for permeabilization efficiency and cell viability across different cell lines. It is crucial to empirically determine the optimal SLO concentration for each cell line and experimental setup.

Cell Line	SLO Concentration	Permeabilization Efficiency (%)	Cell Viability (%)	Reference
HeLa	0.10 µg/mL	~40%	>90%	[1] [4]
0.13 µg/mL	~60%	>90%	[1] [4]	
0.20 µg/mL	~90%	~85%	[1]	
0.40 µg/mL	>95%	<80%	[1]	
THP-1	20 ng/mL	~80%	~75% (after resealing)	[2]
100 ng/mL	~95%	<10% (after resealing)	[2]	
CHO-K1	1.5 µg/mL	>90%	>95% (after recovery)	[5]
COS-7	1.5 µg/mL	>90%	>95% (after recovery)	
U2OS	1.5 µg/mL	>90%	>95% (after recovery)	

Note: Permeabilization efficiency is often assessed by the uptake of membrane-impermeable dyes like propidium iodide or trypan blue. Cell viability is typically measured post-resealing using methods like MTT assay or by monitoring cell proliferation. The specific activity of the SLO preparation can vary between batches and suppliers, necessitating optimization for each new lot.

Experimental Protocols

Materials and Reagents

- **Streptolysin O (SLO)** (e.g., from Sigma-Aldrich, Cat. No. S5265)
- Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) for SLO activation
- Phosphate-Buffered Saline (PBS), Ca^{2+} / Mg^{2+} -free
- Hanks' Balanced Salt Solution (HBSS), Ca^{2+} -free
- Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and antibiotics
- Antibody to be delivered (purified and sterile)
- Propidium Iodide (PI) or Trypan Blue for permeabilization assessment
- Bovine Serum Albumin (BSA)
- HEPES buffer
- ATP, GTP, and Glucose (for recovery medium)
- Adherent or suspension cells of interest
- Standard cell culture equipment (incubator, centrifuge, pipettes, etc.)

Protocol 1: Antibody Delivery into Adherent Cells (e.g., HeLa, A549)

1. Cell Preparation: a. Seed adherent cells in a suitable culture vessel (e.g., 24-well plate or 35 mm dish) to achieve 70-80% confluency on the day of the experiment.
2. SLO Activation: a. Reconstitute lyophilized SLO in sterile, cold water to a stock concentration of 25,000-50,000 U/mL.^[3] Aliquot and store at -80°C . Avoid repeated freeze-thaw cycles. b. Immediately before use, activate the required amount of SLO by incubating it with a reducing

agent. A common method is to add DTT to a final concentration of 1-10 mM and incubate at 37°C for 10-30 minutes.[\[6\]](#)[\[7\]](#)

3. Optimization of SLO Concentration (Titration): a. Prepare a series of SLO dilutions in Ca²⁺-free HBSS or PBS. For HeLa cells, a starting range of 0.1 to 0.5 µg/mL is recommended.[\[1\]](#) b. Wash the cells twice with warm, Ca²⁺-free HBSS. c. Add the different SLO dilutions to the cells and incubate at 37°C for 10-15 minutes.[\[2\]](#) d. To assess permeabilization, add a membrane-impermeable dye such as Propidium Iodide (1 µg/mL) during the last 5 minutes of incubation. e. Observe the cells under a fluorescence microscope to determine the percentage of PI-positive (permeabilized) cells. The optimal SLO concentration should result in >80% permeabilization with minimal signs of cell detachment or lysis.[\[3\]](#)

4. Antibody Delivery: a. Prepare a solution of your antibody of interest in Ca²⁺-free HBSS at the desired final concentration. b. Wash the cells twice with warm, Ca²⁺-free HBSS. c. Add the antibody solution containing the pre-determined optimal concentration of activated SLO to the cells. d. Incubate at 37°C for 15-30 minutes.

5. Cell Resealing and Recovery: a. Gently remove the SLO/antibody solution. b. Wash the cells once with warm PBS containing 1 mM CaCl₂. c. Add pre-warmed complete culture medium. The presence of Ca²⁺ in the medium facilitates membrane resealing.[\[2\]](#) d. Incubate the cells at 37°C in a CO₂ incubator for at least 1-2 hours to allow for recovery. e. The cells are now ready for downstream analysis (e.g., immunofluorescence, western blotting, or functional assays).

Protocol 2: Antibody Delivery into Suspension Cells (e.g., Jurkat, THP-1)

1. Cell Preparation: a. Culture suspension cells to the desired density. On the day of the experiment, harvest the cells by centrifugation (e.g., 300 x g for 5 minutes). b. Wash the cells twice with warm, Ca²⁺-free HBSS. c. Resuspend the cells in Ca²⁺-free HBSS at a concentration of 1-5 x 10⁶ cells/mL.

2. SLO Activation: a. Follow the same procedure as described in Protocol 1, step 2.

3. Optimization of SLO Concentration (Titration): a. Aliquot the cell suspension into microcentrifuge tubes. b. Prepare a series of SLO dilutions in Ca²⁺-free HBSS. For THP-1 cells, a starting range of 10-100 ng/mL is suggested.[\[2\]](#) c. Add the different SLO dilutions to the

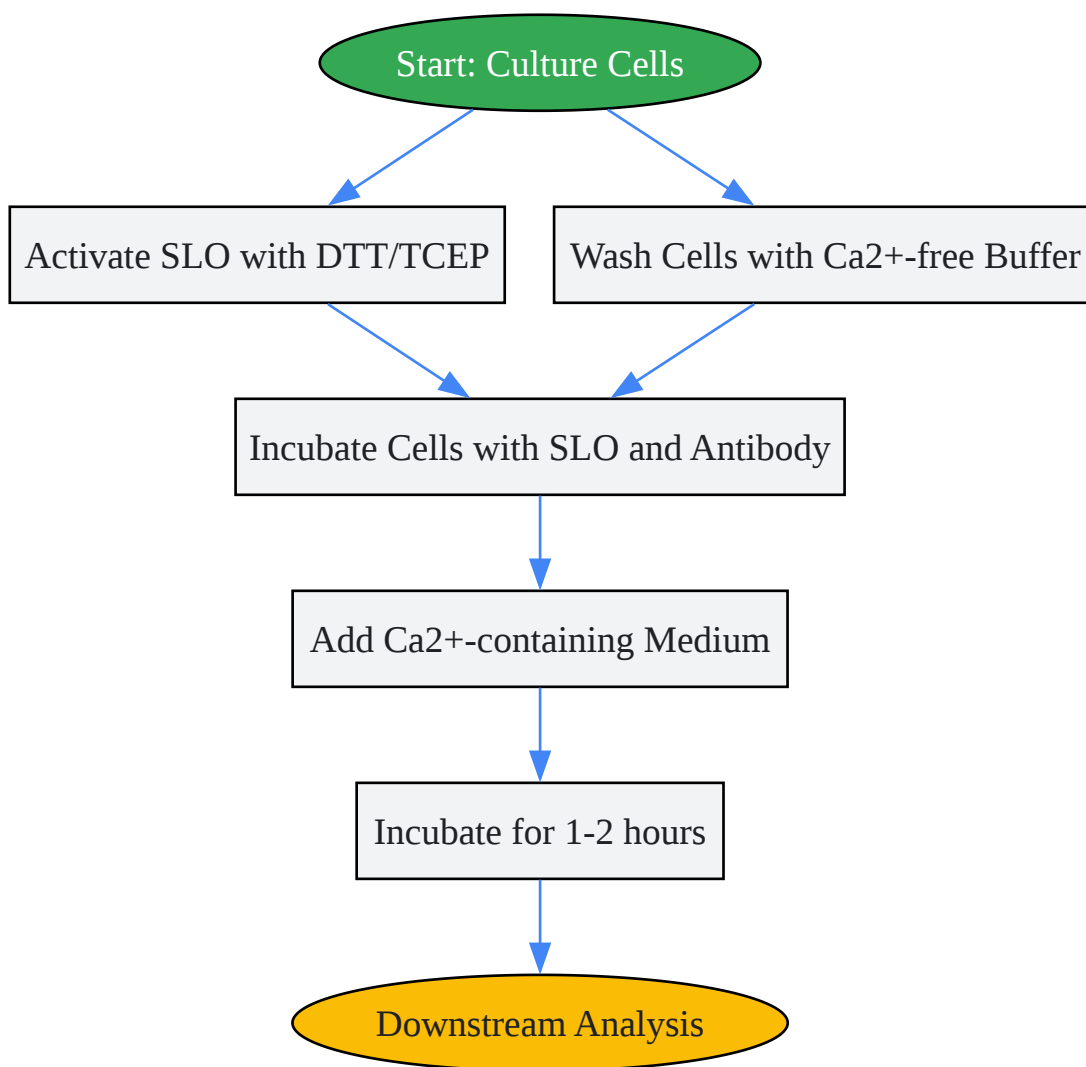
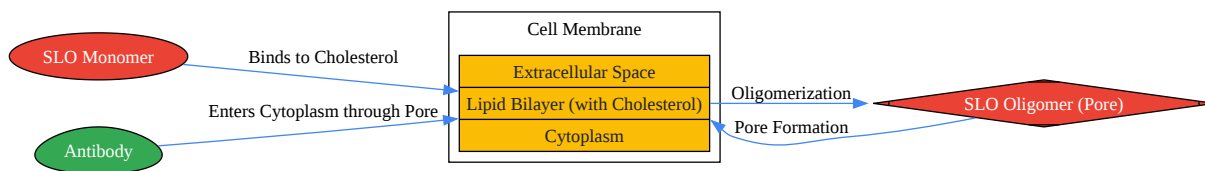
cell suspensions and incubate at 37°C for 10-15 minutes, with occasional gentle mixing. d. Assess permeabilization by adding Propidium Iodide and analyzing the cells by flow cytometry. Determine the SLO concentration that gives a high percentage of PI-positive cells while maintaining a distinct forward and side scatter profile indicative of intact cells.

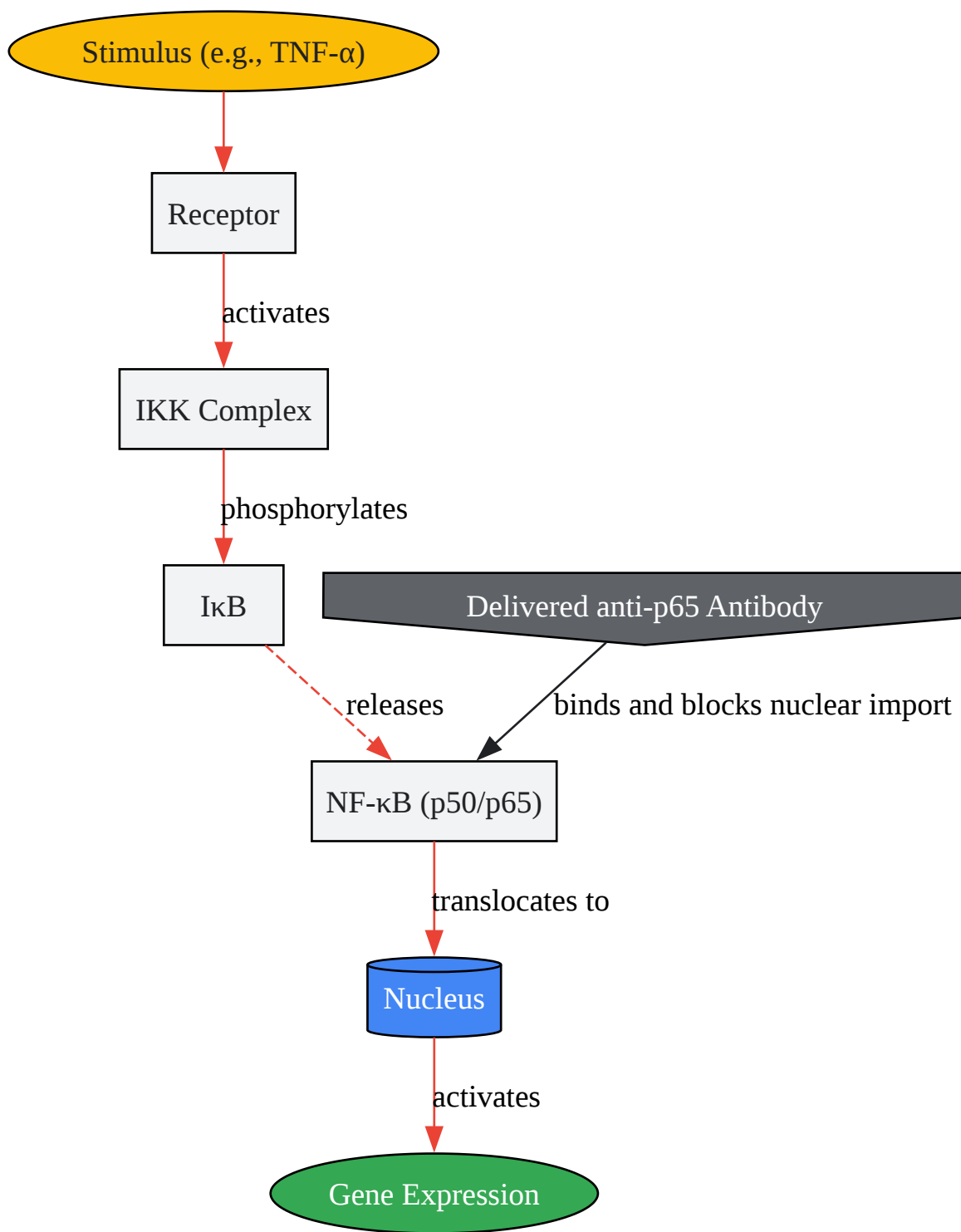
4. Antibody Delivery: a. Prepare a solution of your antibody in Ca²⁺-free HBSS. b. Add the antibody and the optimal concentration of activated SLO to the cell suspension. c. Incubate at 37°C for 15-30 minutes with gentle agitation.

5. Cell Resealing and Recovery: a. Add an excess of pre-warmed complete culture medium containing Ca²⁺ to the cell suspension to initiate resealing. b. Centrifuge the cells to remove the SLO/antibody solution. c. Resuspend the cell pellet in fresh, pre-warmed complete culture medium. d. Incubate at 37°C in a CO₂ incubator for at least 1-2 hours for recovery. e. The cells can then be used for subsequent experiments.

Visualization of Key Processes and Pathways

Mechanism of SLO-Mediated Antibody Delivery





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- To cite this document: BenchChem. [Application Notes and Protocols: Streptolysin O-Based Delivery of Antibodies into Cells]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b094021#streptolysin-o-based-delivery-of-antibodies-into-cells]

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